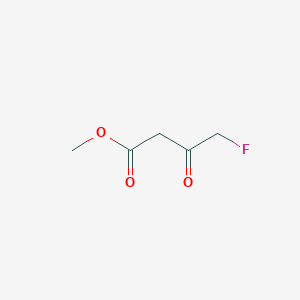

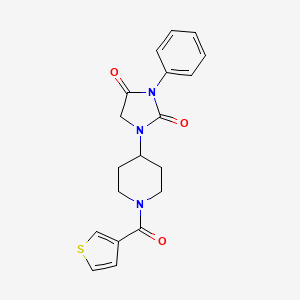

![molecular formula C17H17N5O2S B2641901 1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1788543-49-6](/img/structure/B2641901.png)

1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound contains several functional groups, including a furan ring, an imidazole ring, a pyrazole ring, and a thiophene ring. These rings are common in many biologically active compounds and can contribute to the compound’s properties and activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different ring or functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes multiple ring structures, some of which are aromatic (furan, thiophene, imidazole, pyrazole). These structures could potentially participate in various chemical reactions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various ring structures and the urea group. For example, the furan and thiophene rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility, stability, and reactivity .Scientific Research Applications

Anticancer Research

- Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines: A study focused on the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, revealing their cytostatic activity against non-small cell lung cancer cell lines. The compounds showed promise in reactivating mutant p53 in these cell lines (Bazin et al., 2016).

Antimicrobial Activity

- Novel Chitosan Schiff Bases with Antimicrobial Properties: Research involving the synthesis of heteroaryl pyrazole derivatives and their reaction with chitosan to form Schiff bases demonstrated significant antimicrobial activity against various bacteria and fungi (Hamed et al., 2020).

- Synthesis of New Heterocyclic Compounds for Antibacterial Evaluation: Studies exploring the synthesis of new heterocyclic compounds containing a sulfonamido moiety, suitable as antibacterial agents, have shown promising results in testing their antibacterial activity (Azab et al., 2013).

Molecular Interactions and Inhibition

- N-pyrazole, N'-thiazole Urea Inhibitors of MAP Kinase p38α: Research on the design and synthesis of N-pyrazole, N'-thiazole-ureas demonstrated their effectiveness as inhibitors of p38α mitogen-activated protein kinase, with potential therapeutic applications (Getlik et al., 2012).

Antioxidative Activity

- Antioxidative Activity of Heterocyclic Compounds: A study examined the antioxidative activity of typical heterocyclic compounds found in Maillard reaction products, including pyrroles, furans, and thiophenes. Pyrroles showed significant antioxidant activity, suggesting potential applications in food and pharmaceutical industries (Yanagimoto et al., 2002).

Synthesis and Reactivity

- Synthesis of Pyridine and Naphthyridine Derivatives: Research into the synthesis of novel pyridine and naphthyridine derivatives, including reactions with urea derivatives, offers insights into the reactivity and potential applications of these compounds in various fields (Abdelrazek et al., 2010).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c23-17(19-12-13-3-2-10-25-13)18-5-6-21-7-8-22-16(21)11-14(20-22)15-4-1-9-24-15/h1-4,7-11H,5-6,12H2,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTPKMZEFLSDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2641819.png)

![methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2641828.png)

![N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide](/img/no-structure.png)

![3-(3-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2641834.png)

![2-[(2,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2641839.png)

![4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2641840.png)